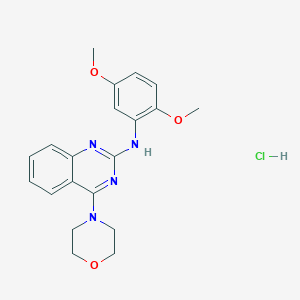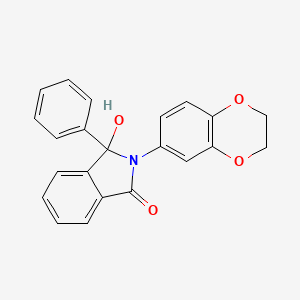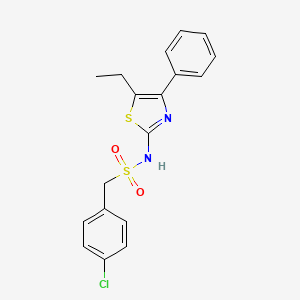
N-(4-methoxybenzyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide
Übersicht
Beschreibung
N-(4-methoxybenzyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent. It was first synthesized in the 1970s and has since been the subject of numerous scientific investigations.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxybenzyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in the regulation of pH in the tumor microenvironment. In neurodegenerative diseases, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. In autoimmune diseases, this compound has been shown to modulate the activity of T cells, a type of immune cell involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the context of its use. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce inflammation. In autoimmune diseases, this compound has been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methoxybenzyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of high yields and purity of the compound. Another advantage is its versatility, as it has been studied in a variety of fields and contexts. However, one limitation is its potential toxicity, as high doses of this compound have been shown to be toxic to cells in vitro. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its usefulness in certain contexts.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide. In cancer research, future studies could investigate the potential of this compound as a combination therapy with other anticancer agents. In neurodegenerative diseases, future studies could investigate the potential of this compound as a treatment for other neurodegenerative diseases, such as Huntington's disease. In immunology, future studies could investigate the potential of this compound as a treatment for other autoimmune diseases, such as multiple sclerosis. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential toxicity in vivo.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-4-(5-oxo-3-pyrrolidinyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in a variety of fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neuroscience, this compound has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, this compound has been studied for its ability to modulate the immune response, particularly in the context of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-6-2-13(3-7-16)11-20-25(22,23)17-8-4-14(5-9-17)15-10-18(21)19-12-15/h2-9,15,20H,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGKJSERKFSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-ethylphenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4200674.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4200680.png)
![4-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200682.png)
![3-(3-bromophenyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200685.png)
amino]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4200687.png)
![2-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200693.png)
![2-[(4-bromobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4200705.png)


![N-[4-({4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4200738.png)
![2-{1-[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4200748.png)
![2-[(4-chlorobenzyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4200763.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4200774.png)